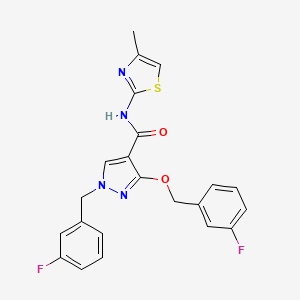

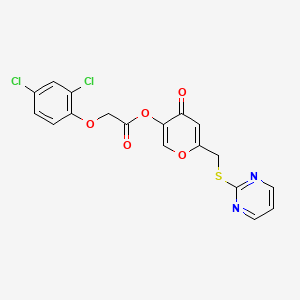

![molecular formula C19H16ClFN2O2 B3020193 2-chloro-6-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898412-02-7](/img/structure/B3020193.png)

2-chloro-6-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

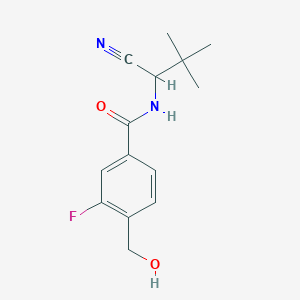

The compound "2-chloro-6-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide" appears to be a novel synthetic molecule that may have been designed for biological activity, given the presence of a quinoline derivative which is often seen in compounds with potential therapeutic effects. The quinoline moiety is a common scaffold in medicinal chemistry, known for its presence in compounds with various biological activities, including antibacterial and antitumor properties.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported using a molecular hybridization approach. For instance, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized by reacting benzohydrazide derivatives with 9-phenylfuro[3,4-b]quinoline-1,3-diones in the presence of an Et3N catalyst, which is a simple reaction with excellent yield and an eco-friendly approach . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach could be employed, utilizing appropriate starting materials and reaction conditions to introduce the 2-chloro-6-fluoro substitution pattern and the hexahydropyridoquinoline moiety.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the presence of substituents like 2-chloro or 2-trifluoromethyl on the phenyl group at the 1-position of the cinnoline ring has been found to be favorable for antitumor activity . The specific substitutions on the quinoline core can significantly influence the binding affinity and selectivity towards biological targets such as enzymes or receptors. The compound , with its 2-chloro-6-fluoro substitution, may exhibit unique biological activities due to these structural features.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, which are essential for their biological function. The reactivity of such compounds can be influenced by the substituents present on the quinoline core. For instance, the antibacterial activity of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides suggests that these compounds can interact with bacterial targets, possibly through reactions involving the amide moiety or the quinoline nitrogen atom . The specific chemical reactions and interactions of "this compound" with biological targets would require further investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can affect the lipophilicity, electronic distribution, and hydrogen bonding capacity of the molecule. These properties are critical for the compound's solubility, stability, and permeability, which in turn affect its pharmacokinetic profile and biological activity. For example, the in silico prediction of ADME/Pharmacokinetics properties of N-(1-(2-chlorobenzo[h]quinolin-3-yl)-1-substituted-vin-2-yl)benzamide derivatives has been conducted to evaluate their potential as drug candidates . Similar studies would be necessary to fully understand the physical and chemical properties of the compound .

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, allosteric modulation, or disruption of protein-protein interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Given its structural features, it may be involved in pathways related to cell signaling, protein synthesis, or cellular metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body after administration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O2/c20-14-4-1-5-15(21)17(14)19(25)22-13-9-11-3-2-8-23-16(24)7-6-12(10-13)18(11)23/h1,4-5,9-10H,2-3,6-8H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAGCQRBMOGGIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC=C4Cl)F)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B3020110.png)

![5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3020111.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3020113.png)

![8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B3020123.png)

![5-(2,6-dimethylmorpholino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3020131.png)